molecular formula C16H16ClFN4O B3014546 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 2310153-17-2

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No. B3014546
CAS RN: 2310153-17-2
M. Wt: 334.78
InChI Key: BVWNEBLULQHIPT-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a part of many pharmaceutical drugs due to its ability to bind to various enzymes and receptors in the body . The compound also contains a bicyclic structure (azabicyclo[3.2.1]octane), which is found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. These rings may influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions involving this compound. But, compounds containing a 1,2,4-triazole ring are known to participate in various chemical reactions, often serving as a versatile scaffold in the synthesis of more complex structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine and chlorine might make the compound more lipophilic, potentially influencing its absorption and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, many drugs containing a 1,2,4-triazole ring work by inhibiting the action of a particular enzyme .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity against a particular biological target, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-15-5-10(18)1-4-14(15)16(23)22-11-2-3-12(22)7-13(6-11)21-9-19-8-20-21/h1,4-5,8-9,11-13H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWNEBLULQHIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=C(C=C3)F)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone

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